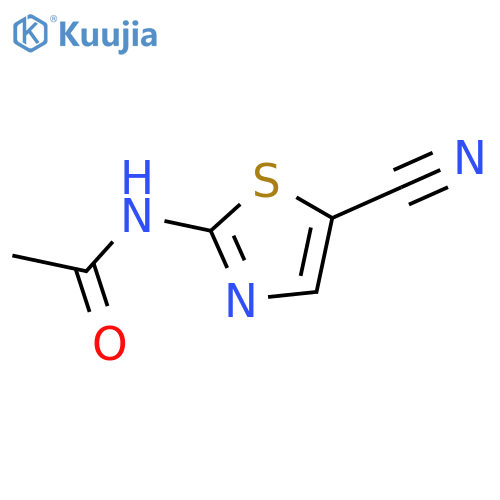Cas no 99903-61-4 (N-(5-cyano-1,3-thiazol-2-yl)acetamide)
N-(5-シアノ-1,3-チアゾール-2-イル)アセトアミドは、チアゾール骨格にシアノ基とアセトアミド基を有する有機化合物です。この化合物は、医薬品中間体や農薬合成における重要なビルディングブロックとしての応用が期待されます。特に、その反応性の高いシアノ基とアミド基の存在により、多様な誘導体合成が可能です。分子構造の安定性と適度な溶解性を兼ね備えており、有機合成反応において取り扱いやすい特性を持ちます。また、チアゾール環の特性から生体活性物質の開発にも有用です。

99903-61-4 structure
商品名:N-(5-cyano-1,3-thiazol-2-yl)acetamide
N-(5-cyano-1,3-thiazol-2-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(5-cyano-2-thiazolyl)-Acetamide
- 2-acetylamino-thiazole-5-carbonitrile
- 2-acetylamino-5-cyanothiazole
- 2-Acetylamino-thiazol-5-carbonitril
- CS-0457855
- 99903-61-4
- AKOS024531942
- N-(5-cyanothiazol-2-yl)acetamide
- SGMCVGSEMYGTQF-UHFFFAOYSA-N
- N-(5-cyano-1,3-thiazol-2-yl)acetamide
- F6096-0065
- SCHEMBL2690664
-
- インチ: InChI=1S/C6H5N3OS/c1-4(10)9-6-8-3-5(2-7)11-6/h3H,1H3,(H,8,9,10)
- InChIKey: SGMCVGSEMYGTQF-UHFFFAOYSA-N
- ほほえんだ: CC(=O)NC1=NC=C(S1)C#N
計算された属性
- せいみつぶんしりょう: 167.01500
- どういたいしつりょう: 167.01533297g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 209
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 94Ų
じっけんとくせい
- PSA: 94.02000
- LogP: 1.04618
N-(5-cyano-1,3-thiazol-2-yl)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6096-0065-75mg |
N-(5-cyano-1,3-thiazol-2-yl)acetamide |
99903-61-4 | 75mg |
$312.0 | 2023-09-09 | ||
| Life Chemicals | F6096-0065-20μmol |
N-(5-cyano-1,3-thiazol-2-yl)acetamide |
99903-61-4 | 20μmol |
$118.5 | 2023-09-09 | ||
| Life Chemicals | F6096-0065-3mg |
N-(5-cyano-1,3-thiazol-2-yl)acetamide |
99903-61-4 | 3mg |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F6096-0065-15mg |
N-(5-cyano-1,3-thiazol-2-yl)acetamide |
99903-61-4 | 15mg |
$133.5 | 2023-09-09 | ||
| Life Chemicals | F6096-0065-2μmol |
N-(5-cyano-1,3-thiazol-2-yl)acetamide |
99903-61-4 | 2μmol |
$85.5 | 2023-09-09 | ||
| Life Chemicals | F6096-0065-25mg |
N-(5-cyano-1,3-thiazol-2-yl)acetamide |
99903-61-4 | 25mg |
$163.5 | 2023-09-09 | ||
| Life Chemicals | F6096-0065-10μmol |
N-(5-cyano-1,3-thiazol-2-yl)acetamide |
99903-61-4 | 10μmol |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F6096-0065-100mg |
N-(5-cyano-1,3-thiazol-2-yl)acetamide |
99903-61-4 | 100mg |
$372.0 | 2023-09-09 | ||
| Life Chemicals | F6096-0065-1mg |
N-(5-cyano-1,3-thiazol-2-yl)acetamide |
99903-61-4 | 1mg |
$81.0 | 2023-09-09 | ||
| Life Chemicals | F6096-0065-4mg |
N-(5-cyano-1,3-thiazol-2-yl)acetamide |
99903-61-4 | 4mg |
$99.0 | 2023-09-09 |
N-(5-cyano-1,3-thiazol-2-yl)acetamide 関連文献
-
1. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Yifan Zhao,Yin Lian,Huifeng Tan Phys. Chem. Chem. Phys., 2019,21, 11748-11754
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
99903-61-4 (N-(5-cyano-1,3-thiazol-2-yl)acetamide) 関連製品
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
